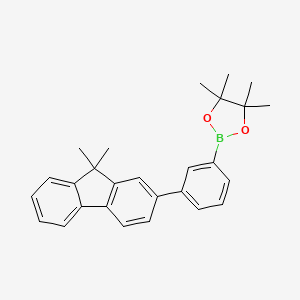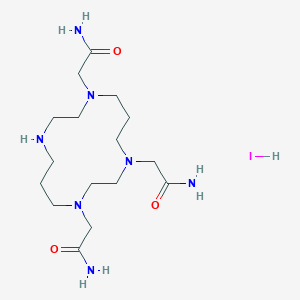
1,4,8-Tris(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane monohydriodide
Vue d'ensemble
Description
1,4,8-Tris(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane monohydriodide, also known as TETA, is a macrocyclic tetraamine that has been used in various scientific research applications. TETA is a versatile compound that can form stable complexes with a wide range of metal ions, making it useful in a variety of fields including biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
Synthesis and Characterization
1,4,8-Tris(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane monohydriodide and its derivatives have been extensively investigated for their potential as intermediates in the preparation of medically important metal chelators, such as DO3A and DOTA complexes. These compounds are pivotal in the synthesis of contrast media for molecular imaging, showcasing their importance in enhancing the specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of these diagnostic agents (Li, Winnard, & Bhujwalla, 2009). Efficient synthesis methods have been developed to produce these compounds in high yields, demonstrating their significance in the field of chemical synthesis and medical imaging (Jagadish et al., 2011).
Metal Complexation and Coordination Chemistry
The study of 1,4,8-Tris(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane derivatives has contributed significantly to the development of novel coordination compounds. These derivatives have shown potential in forming complexes with metal ions, which are crucial for various applications, including radiopharmaceuticals and luminescent materials for sensing applications. The ability of these compounds to form stable complexes with lanthanides and transition metals highlights their utility in creating new materials with desirable optical and magnetic properties (Tosato et al., 2022). For instance, their application in the synthesis of coordination polymers with modulated fluorescence demonstrates the versatility of these ligands in designing functional materials for detecting cations, anions, and organic solvent molecules (Wang et al., 2016).
Luminescence and Sensing Applications
Derivatives of 1,4,8-Tris(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane have been explored for their luminescent properties, especially in the context of lanthanide coordination complexes. These studies pave the way for the development of advanced luminescent probes capable of detecting various chemical species with high sensitivity and selectivity. The exploration of these complexes in sensing applications underscores the potential of these compounds in analytical chemistry and bioimaging, offering innovative solutions for environmental monitoring and biomedical diagnostics (Henig et al., 2010).
Propriétés
IUPAC Name |
2-[4,8-bis(2-amino-2-oxoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N7O3.HI/c17-14(24)11-21-6-2-7-23(13-16(19)26)10-9-22(12-15(18)25)5-1-3-20-4-8-21;/h20H,1-13H2,(H2,17,24)(H2,18,25)(H2,19,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJFTBJBERXHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCCN(CCN(C1)CC(=O)N)CC(=O)N)CC(=O)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34IN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725057 | |
| Record name | 2,2',2''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8-triyl)triacetamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220554-75-6 | |
| Record name | 2,2',2''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8-triyl)triacetamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



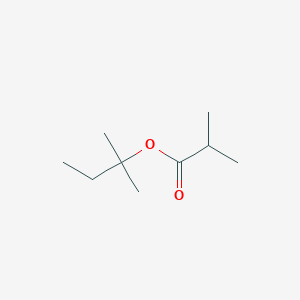
![(N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide](/img/structure/B1508502.png)
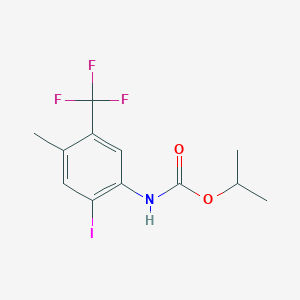


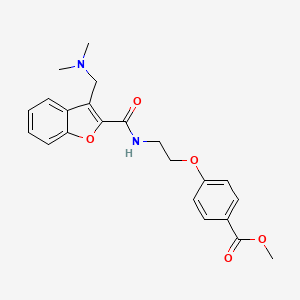

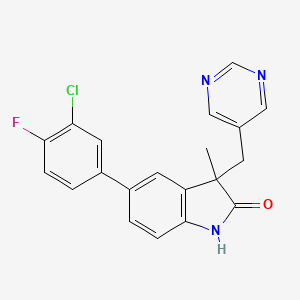
![2,7-Dibromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B1508524.png)
![3-(Benzyloxymethyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1508528.png)
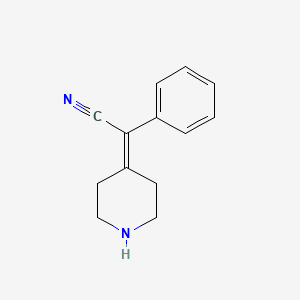
![Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B1508537.png)
